STF-083010

IRE1α Biochemical Assay RNase Inhibition

STF-083010 is the definitive chemical probe for dissecting the IRE1α-XBP1s axis. Unlike pan-IRE1 inhibitors or kinase-targeting agents (e.g., KIRA6), it functionally discriminates between IRE1α's RNase and kinase domains—inhibiting XBP1 splicing (EC50=0.8 µM) without perturbing kinase activity. Critically, it spares the PERK and ATF6 UPR branches at concentrations up to 5 µM, ensuring observed phenotypes are unambiguously attributable to IRE1α RNase blockade. Its dose-dependent cytotoxicity in multiple myeloma cell lines and in vivo tumor growth suppression in human MM xenografts provide a robust foundation for preclinical combination and resistance studies.

Molecular Formula C15H11NO3S2
Molecular Weight 317.4 g/mol
CAS No. 307543-71-1
Cat. No. B611030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSTF-083010
CAS307543-71-1
SynonymsSTF-083010;  STF 083010;  STF083010, IRE1 Inhibitor I
Molecular FormulaC15H11NO3S2
Molecular Weight317.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC(=C2C=NS(=O)(=O)C3=CC=CS3)O
InChIInChI=1S/C15H11NO3S2/c17-14-8-7-11-4-1-2-5-12(11)13(14)10-16-21(18,19)15-6-3-9-20-15/h1-10,17H
InChIKeyTVIVJHZHPKNDAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





STF-083010 (CAS 307543-71-1): An IRE1α Endonuclease-Specific Inhibitor with Validated Antimyeloma Activity


STF-083010 (CAS 307543-71-1) is a sulfonamide-based small molecule that selectively inhibits the endoribonuclease (RNase) activity of Inositol-Requiring Enzyme 1 alpha (IRE1α), a central transducer of the Unfolded Protein Response (UPR), without perturbing its kinase function [1]. This functional discrimination is a critical feature of its mechanism. The compound has demonstrated consistent, dose-dependent cytotoxic and cytostatic activity across a panel of multiple myeloma (MM) cell lines and, critically, has established in vivo efficacy in human MM xenograft models [2].

Why IRE1 Pathway Inhibitors Like STF-083010 Are Not Functionally Interchangeable


The UPR is a complex signaling network, and IRE1α itself is a bifunctional enzyme with distinct kinase and RNase domains. Simply selecting 'an IRE1 inhibitor' is insufficient for reproducible research, as different chemical classes exhibit profoundly divergent selectivity profiles and on-target effects. For example, kinase inhibitors like KIRA6 (IC50 = 0.6 µM) and pan-RNase inhibitors like toyocamycin engage the target through different binding modes and can have different downstream biological consequences [1]. Critically, STF-083010 has demonstrated functional selectivity by inhibiting the IRE1α RNase without affecting the kinase activity, a property not shared by all IRE1-targeting agents [2]. Furthermore, data shows that even among IRE1α inhibitors, pathway-specific effects can diverge; STF-083010 has been reported to not inhibit other major UPR branches (PERK or ATF6) at concentrations up to 5 µM, a level of pathway selectivity that is essential for precise mechanistic studies [3].

STF-083010 Comparative Performance: Quantified Differentiation Against Key IRE1 Inhibitors


On-Target Biochemical Potency: STF-083010 Demonstrates Nanomolar Inhibition of Recombinant IRE1α RNase

STF-083010 exhibits potent, direct inhibition of IRE1α's RNase function. In a cell-free assay using recombinant human IRE1α RNase and an XBP-1 RNA stem-loop substrate, STF-083010 achieved an IC50 of 0.5 µM [1]. This biochemical potency is a foundational metric for its activity.

IRE1α Biochemical Assay RNase Inhibition

Cellular Target Engagement: STF-083010 Inhibits XBP1 Splicing in Cells with High Potency

STF-083010's ability to block IRE1α-mediated XBP1 mRNA splicing in a cellular context was quantified in HEK293T cells, yielding an EC50 of 0.8 µM [1]. This confirms its capacity to inhibit the key downstream effector of the IRE1 pathway in living cells.

XBP1 Splicing Cellular Assay HEK293T

In Vivo Antitumor Efficacy: STF-083010 Significantly Suppresses Multiple Myeloma Xenograft Growth

In a model of human multiple myeloma, STF-083010 demonstrated significant in vivo antitumor activity. When administered intraperitoneally at a dose of 30 mg/kg once weekly for two weeks, STF-083010 significantly inhibited the growth of established RPMI 8226 subcutaneous tumor xenografts in NSG mice [1]. In a separate study using a p53-deficient colorectal cancer model (HCT116 p53-/-), STF-083010 treatment significantly reduced tumor volume by 75% and tumor weight by 73% at the study endpoint .

Multiple Myeloma Xenograft In Vivo Efficacy

Pathway Selectivity Profile: STF-083010 Exhibits a Narrow UPR Branch Signature

Unlike some broader UPR modulators, STF-083010 demonstrates high selectivity for the IRE1α arm. It has been reported that STF-083010 does not inhibit the other two major UPR branches, mediated by PERK and ATF6, at concentrations up to 5 µM [1]. This selectivity profile is essential for isolating IRE1α-specific biology from compensatory or confounding effects of other UPR pathways.

Pathway Selectivity UPR Branches PERK ATF6

Functional Domain Discrimination: STF-083010 Spars IRE1α Kinase Activity

A key functional differentiator for STF-083010 is its ability to selectively inhibit IRE1α's RNase activity while leaving its kinase activity intact [1]. This is in direct contrast to kinase inhibitors like KIRA6, which primarily target the kinase domain with an IC50 of 0.6 µM . This fundamental difference in the molecular mechanism of action can lead to divergent downstream signaling outcomes, as the kinase domain may retain scaffolding functions independent of its enzymatic activity.

Kinase Activity Functional Selectivity IRE1α

Validated Application Scenarios for STF-083010 in Cancer and UPR Research


Investigating IRE1α-Specific RNase Signaling in Multiple Myeloma

Based on the evidence that STF-083010 inhibits XBP1 splicing (EC50=0.8 µM) and significantly suppresses tumor growth in a human MM xenograft model [1], it is the ideal chemical probe for dissecting the IRE1α-XBP1s axis's specific role in MM pathogenesis. Its in vivo efficacy provides a robust foundation for preclinical studies exploring combination therapies or resistance mechanisms in this disease context.

Functional Dissection of the IRE1α Kinase vs. RNase Domain

Researchers seeking to understand the distinct biological roles of IRE1α's dual enzymatic activities should prioritize STF-083010. Its well-documented ability to inhibit the RNase domain while sparing the kinase function [2] makes it a uniquely precise tool. This is particularly valuable for studies comparing IRE1α signaling to that of other UPR branches or when investigating potential scaffolding roles of the kinase domain.

Selective UPR Pathway Modulation in Combinatorial Studies

For experiments designed to evaluate the effects of modulating only the IRE1α arm of the UPR without activating PERK or ATF6, STF-083010 is a superior choice. Its reported inactivity on the other UPR branches at concentrations up to 5 µM [3] ensures that observed phenotypes can be confidently attributed to IRE1α inhibition. This selectivity is critical for achieving clear results in complex signaling studies.

Quote Request

Request a Quote for STF-083010

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.